molecular formula C15H16N2O3S B12443335 N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402508-84-3

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

Cat. No.: B12443335
CAS No.: 402508-84-3
M. Wt: 304.4 g/mol
InChI Key: BCIHPPMEKRDQGU-UHFFFAOYSA-N
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Description

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked via an acetyl group to a 3-aminophenyl moiety. The compound’s molecular formula is approximately C15H16N2O3S (assuming the acetyl group adds C2H3O to the base structure in ), with a molecular weight of ~294.37 g/mol .

Properties

CAS No.

402508-84-3

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BCIHPPMEKRDQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Conventional Two-Step Synthesis via Acylation and Sulfonation

The most widely reported synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide follows a two-step sequence: acylation of 3-aminophenylacetic acid followed by sulfonation with 4-methylbenzenesulfonyl chloride.

Acylation of 3-Aminophenylacetic Acid

The primary amine group of 3-aminophenylacetic acid is acylated using acetic anhydride or acetyl chloride under mild conditions. Key parameters include:

  • Solvent : Ethanol or dichloromethane.
  • Catalyst : Piperidine or hydroquinone to prevent side reactions.
  • Temperature : Room temperature to 60°C.

The reaction typically achieves yields of 70–85% , with the intermediate purified via recrystallization from ethanol/water mixtures.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The acylated intermediate undergoes sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Critical conditions include:

  • Molar ratio : 1:1.2 (intermediate:sulfonyl chloride) to ensure complete conversion.
  • Reaction time : 4–6 hours at 0–5°C to minimize hydrolysis.
  • Workup : Neutralization with dilute HCl, followed by extraction with ethyl acetate.

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or crystallization from methanol, yielding 65–78% pure compound.

Table 1: Optimization of Conventional Synthesis
Step Conditions Yield (%) Purity (%)
Acylation AcCl, EtOH, 25°C, 2 h 82 95
Sulfonation TsCl, Pyridine, 0°C, 4 h 75 98
Purification Crystallization (MeOH) 70 99

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors for both acylation and sulfonation steps. Advantages include:

  • Reduced reaction time : 10–15 minutes per step due to improved mass transfer.
  • Higher yields : 85–90% overall yield.
  • Scalability : Suitable for multi-kilogram production.

Flow Reactor Design

  • Acylation : Tubular reactor with static mixers (T = 50°C, residence time = 5 min).
  • Sulfonation : Packed-bed reactor filled with immobilized base catalysts (e.g., Amberlyst A21).

Economic and Environmental Impact

  • Solvent consumption : Reduced by 40% compared to batch processes.
  • Waste generation : 30% lower due to precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the sulfonation step, as demonstrated in analogous benzenesulfonamide syntheses.

Protocol

  • Microwave conditions : 100 W, 80°C, 5–10 minutes.
  • Solvent : Acetonitrile or toluene.
  • Catalyst : Piperidine (0.1 equiv).

This method achieves 90–95% conversion in 10 minutes, compared to 6–8 hours under conventional heating.

Table 2: Comparison of Heating Methods
Parameter Conventional Microwave
Time (min) 360 10
Yield (%) 75 88
Energy consumption High Low

Protection-Deprotection Strategies for Amino Groups

The free amino group in 3-aminophenylacetic acid necessitates protection during sulfonation to prevent undesired side reactions. Common strategies include:

Acetyl Protection

  • Protection : Acetylation with acetic anhydride.
  • Deprotection : Hydrolysis with NaOH (2 M, 60°C, 2 h).

Benzyloxycarbonyl (Cbz) Protection

  • Protection : Reaction with benzyl chloroformate.
  • Deprotection : Hydrogenolysis using Pd/C under H₂.
Table 3: Protection Methods and Outcomes
Method Protection Yield (%) Deprotection Yield (%)
Acetyl 92 85
Cbz 88 90

Purification and Characterization

Crystallization

  • Solvent system : Methanol/water (7:3) at −20°C.
  • Purity : >99% (HPLC).

Chromatography

  • Stationary phase : Silica gel (200–300 mesh).
  • Eluent : Ethyl acetate/hexane gradient.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.65 (s, 2H, CH₂), 6.85–7.45 (m, 8H, Ar-H).
  • IR : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Challenges and Optimization

Byproduct Formation

  • Major byproduct : N-Acetylated sulfonamide due to over-acylation.
  • Mitigation : Controlled stoichiometry (1.1 equiv acetylating agent).

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency but complicate purification.
  • Switch to ethanol : Balances reactivity and ease of workup.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group on the 3-aminophenyl moiety undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Example Reaction:
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamideH2O2,Fe2+Acidic ConditionsN-[2-(3-Nitro-phenyl)-acetyl]-4-methyl-benzenesulfonamide\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{Fe}^{2+}]{\text{Acidic Conditions}} \text{N-[2-(3-Nitro-phenyl)-acetyl]-4-methyl-benzenesulfonamide}

ConditionReagents/CatalystsYieldProduct StabilityReference
Acidic (pH 3–4)H₂O₂, FeSO₄78%Stable at RT
NeutralKMnO₄, H₂O62%Sensitive to light

Acylation and Sulfonation

The acetyl group and sulfonamide moiety participate in further acylation or sulfonation reactions, enabling functionalization for drug design.

Acylation at the Acetamide Nitrogen

Reaction with acetyl chloride in dichloromethane/water mixtures introduces additional acyl groups:
RSO2NHCOCH2C6H4NH2+AcClRSO2NHCOCH2C6H4NHAc\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{AcCl} \rightarrow \text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NHAc}

Key Data:

  • Solvent System: CH₂Cl₂/H₂O (20:1)

  • Catalyst: None required

  • Yield: 89% (optimized with OsO₄ in ethanol)

Sulfonation of the Aromatic Ring

Electrophilic sulfonation occurs at the para position of the 4-methylbenzenesulfonamide group under concentrated H₂SO₄:
RSO2NHCOCH2C6H4NH2H2SO4RSO3HNHCOCH2C6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{RSO}_3\text{H} \cdot \text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2

ParameterValueReference
Reaction Temperature100°C
Sulfur Trioxide Load1.2 eq

Hydrolysis Reactions

The sulfonamide and acetamide bonds are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

RSO2NHCOCH2C6H4NH2HCl, ΔRSO3H+CH3COC6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{HCl, Δ}} \text{RSO}_3\text{H} + \text{CH}_3\text{COC}_6\text{H}_4\text{NH}_2

Basic Hydrolysis

RSO2NHCOCH2C6H4NH2NaOH, ΔRSO3Na++CH3COOC6H4NH2\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{NaOH, Δ}} \text{RSO}_3^- \text{Na}^+ + \text{CH}_3\text{COO}^- \text{C}_6\text{H}_4\text{NH}_2

ConditionReagentsTimeYieldReference
6M HCl, 80°CHCl4h85%
2M NaOH, 60°CNaOH2h91%

Cyclization Reactions

The compound forms heterocyclic structures when reacted with thiosemicarbazide or 2,4-pentanedione:

Example:
RSO2NHCOCH2C6H4NH2+NH2CSNHNH2H2SO4Thiadiazole Derivative\text{RSO}_2\text{NHCOCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{NH}_2\text{CSNHNH}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Thiadiazole Derivative}

ProductReagentCatalystYieldReference
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄75%
Pyrazole2,4-PentanedioneHCl68%

Enzyme Inhibition Mechanism

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in microbial folate synthesis. Structural studies confirm binding to carbonic anhydrase isoforms (CA I, II, XII) via Zn²⁺ coordination .

Target EnzymeInhibition Constant (Kᵢ)ApplicationReference
Carbonic Anhydrase II12 nMAntiglaucoma
Dihydropteroate Synthase0.8 μMAntibacterial

Scientific Research Applications

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

Cyclohexyl-Substituted Sulfonamides

  • Example: (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide () Molecular Weight: 484.68 g/mol Key Features:
  • Bulky di-tert-butyl and cyclohexyl groups.
  • Chair conformation of the cyclohexane ring.
  • Intramolecular O–H···N and intermolecular N–H···O hydrogen bonds.
  • Disordered tert-butyl groups in crystal structures.
    • Comparison :
  • The cyclohexyl substituent increases steric hindrance and rigidity compared to the acetyl-linked aminophenyl group in the target compound.
  • Dihedral angles between aromatic rings (16.89° and 34.11°) suggest distinct packing behaviors .

Aromatic Substituted Sulfonamides

  • Example: N-[2-(I-(4-Chlorophenyl)iminomethyl)phenyl]-4-methyl-benzenesulfonamide () Key Features:
  • Chlorophenyl and iminomethyl groups.
  • IR bands at 1618 cm⁻¹ (CH=N) and 1157 cm⁻¹ (SO₂).
  • Melting point: 133–134°C.
    • Comparison :
  • The electron-withdrawing chloro substituent enhances polarity compared to the electron-donating amino group in the target compound.

Physicochemical and Structural Analysis

Crystallographic Data

  • Bond Lengths :
    • S–O bonds: ~1.42–1.44 Å (e.g., S1–O3: 1.426 Å in ).
    • S–N bonds: ~1.61 Å (e.g., S1–N2: 1.610 Å).
    • C–S bonds: ~1.76 Å (e.g., S1–C22: 1.759 Å).
  • Hydrogen Bonding :
    • Intramolecular O–H···N (2.06–2.22 Å) and intermolecular N–H···O (2.85–3.01 Å) interactions are common in sulfonamides .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~294.37 3-Aminophenyl-acetyl Not reported
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy...) 484.68 Di-tert-butyl, cyclohexyl Ligand for ROP
N-(4-Chlorophenyl)iminomethyl derivative ~352.84 Chlorophenyl, iminomethyl Antimicrobial
Cyanophenyl-pyrrolidine derivative ~413.50 Cyanophenyl, pyrrolidine LSD1 inhibition

Table 2. Key Bond Lengths in Sulfonamide Analogues

Bond Type Length (Å) Example Compound Reference
S–O 1.426 (E)-N-[2-(3,5-Di-tert-butyl)
S–N 1.610 (E)-N-[2-(3,5-Di-tert-butyl)
C–S 1.759 (E)-N-[2-(3,5-Di-tert-butyl)

Biological Activity

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 3 Amino phenyl acetyl 4 methyl benzenesulfonamide\text{N 2 3 Amino phenyl acetyl 4 methyl benzenesulfonamide}

This structure includes a sulfonamide group, which is known to contribute to various biological activities, including antibacterial and anti-inflammatory effects.

  • Inhibition of Carbonic Anhydrase (CA) :
    • Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes critical for maintaining acid-base balance in organisms. Research indicates that derivatives of benzenesulfonamides show significant binding affinity towards several CA isoforms, particularly CA I and CA XIII .
  • Cardiovascular Effects :
    • Studies utilizing isolated rat heart models have shown that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. For instance, modifications in the structure of sulfonamides have led to decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular benefits .
  • Immunomodulatory Effects :
    • This compound has been implicated in enhancing immune responses. In murine studies, it was observed that compounds with similar structures could act as co-adjuvants in vaccination protocols, leading to increased antigen-specific immunoglobulin responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Effect Observed Reference
Carbonic Anhydrase InhibitionHigh binding affinity towards CA I and CA XIII
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
Immunomodulatory ActivityEnhanced immune response in murine models
Antitumor ActivityPotential cytotoxic effects against specific cancer cells

Case Studies

  • Cardiovascular Study :
    • In a controlled study involving isolated rat hearts, the administration of this compound led to significant reductions in coronary resistance compared to controls. This suggests a potential role in managing hypertension or other cardiovascular conditions .
  • Immunological Response :
    • A study investigating the use of similar sulfonamide compounds as adjuvants found that they significantly boosted the immune response when used in conjunction with monophosphoryl lipid A (MPLA). This highlights the potential for these compounds in vaccine development .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of sulfonamide derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance biological activity, leading to sustained activation of critical signaling pathways like NF-κB and ISRE .

Additionally, pharmacokinetic studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, suggesting favorable profiles for therapeutic use .

Q & A

Q. What are the common synthetic routes for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a 3-aminophenylacetyl moiety to a 4-methylbenzenesulfonamide core. A general procedure includes:

Acetylation : Reacting 3-aminophenylacetic acid with a sulfonamide derivative under peptide coupling conditions (e.g., DCC/DMAP or HATU) .

Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate) to isolate the product .

Optimization : Adjusting solvent polarity (e.g., dichloromethane for solubility) and reaction time (6–7 hours for complete conversion) .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Methodological Answer:

  • 1^1H NMR : Key signals include:
    • Aromatic protons: Multiplets near δ 7.3–7.8 ppm for the sulfonamide and acetylated phenyl groups .
    • Methyl group: Singlet at δ 2.38 ppm for the 4-methylbenzenesulfonamide moiety .
  • Mass Spectrometry : Molecular ion peaks (e.g., HRMS) confirm the molecular formula (e.g., C16_{16}H17_{17}N2_2O3_3S) .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (SO2_2 asym/sym at ~1350/1150 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) .

Validation Tip : Cross-reference NMR shifts with crystallographic data to resolve ambiguities (e.g., torsional strain affecting peak splitting) .

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen) .
  • Reactivity Prediction : Frontier orbital analysis (HOMO/LUMO gaps) predicts sites prone to electrophilic attack (e.g., the acetylated amino group) .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis during structural validation?

Methodological Answer:

  • Crystallography-Spectroscopy Alignment : Use SHELXL for refinement to ensure bond lengths/angles match DFT-optimized geometries (e.g., C-S bond: 1.76 Å vs. 1.78 Å calculated) .
  • Dynamic Effects : Account for temperature-dependent NMR shifts (e.g., rotameric equilibria in solution vs. static crystal structures) .
  • Validation Software : Tools like WinGX cross-check residual density maps to detect disorder or solvent effects .

Case Study : A reported 1^1H NMR δ 7.42–7.34 (m) for aromatic protons aligns with crystallographic torsion angles of 15°–20°, confirming minimal steric hindrance .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the 3-aminophenyl group (e.g., halogenation or methylation) and assess inhibition potency against target enzymes (e.g., lysine demethylases) .
  • Biochemical Assays : Use fluorescence polarization to measure binding affinity (Kd_d) or enzyme kinetics (IC50_{50}) .
  • Computational Docking : AutoDock Vina predicts binding poses in active sites (e.g., sulfonamide interaction with catalytic lysine) .

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